3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole

Beschreibung

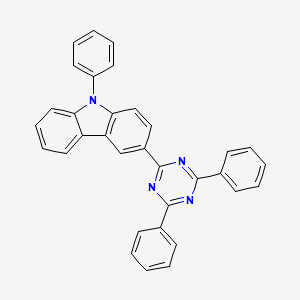

3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (abbreviated as PhCzTAZ) is a carbazole-triazine hybrid compound featuring a carbazole donor (D) linked via a biphenyl bridge to a diphenyltriazine acceptor (A). Its molecular design aims to facilitate intramolecular charge transfer (ICT) for applications in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) systems. However, steric hindrance from the biphenyl bridge restricts HOMO-LUMO orbital overlap, leading to a high singlet-triplet energy gap (ΔEST) and negligible TADF activity . PhCzTAZ has been explored as a host material in exciplex-based OLEDs, where its energy levels align with dopants like C545T to reduce exciton trapping .

Eigenschaften

IUPAC Name |

3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H22N4/c1-4-12-23(13-5-1)31-34-32(24-14-6-2-7-15-24)36-33(35-31)25-20-21-30-28(22-25)27-18-10-11-19-29(27)37(30)26-16-8-3-9-17-26/h1-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPRLINZYBFAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H22N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301195192 | |

| Record name | 3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313391-57-9 | |

| Record name | 3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313391-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole typically involves a multi-step process. One common method includes the palladium-catalyzed cross-coupling reaction between 2-chloro-4,6-diphenyl-1,3,5-triazine and N-phenylcarbazole . This reaction is carried out in the presence of a base, such as sodium carbonate, and a solvent, like dioxane or dichloroethane, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole undergoes various chemical reactions, including:

Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines.

Oxidation and Reduction: The carbazole moiety can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like primary amines and bases such as sodium carbonate are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions include various substituted triazine and carbazole derivatives, which can have different functional groups attached, enhancing their chemical and physical properties .

Wissenschaftliche Forschungsanwendungen

3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The triazine moiety can interact with enzymes and receptors, modulating their activity. The carbazole part can intercalate with DNA, affecting gene expression and cellular functions . These interactions contribute to the compound’s biological and pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varied Linkers or Donor-Acceptor Arrangements

CzT (9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9'-phenyl-3,3'-bicarbazole)

- Structure : Replaces the biphenyl bridge in PhCzTAZ with a bicarbazole unit.

- Key Differences : Enhanced D-A interaction due to reduced steric hindrance, enabling a small ΔEST (~90 meV) and efficient TADF.

- Performance : Achieved 6% external quantum efficiency (EQE) in OLEDs, contrasting with PhCzTAZ’s lack of TADF .

BFTC and BTTC (Dibenzofuran/Thiophene-Linked Carbazole-Triazine Derivatives)

- Structures :

- BFTC : 3-(Dibenzo[b,d]furan-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole.

- BTTC : 3-(Dibenzo[b,d]thiophen-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole.

- Key Differences : Dibenzofuran/thiophene linkers improve thermal stability (Td > 400°C) and HOMO-LUMO alignment.

- Performance : BTTC-based green PhOLEDs achieved 21.9% EQE, outperforming PhCzTAZ in host applications .

SFCC (Spirobi[fluorene]-Modified Carbazole-Triazine)

- Structure : 3-(9,9′-Spirobi[fluoren]-6-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole.

- Key Differences: Spirobi[fluorene] moiety enhances rigidity, suppresses non-radiative decay, and enables blue TADF.

- Performance : Demonstrated high photoluminescence quantum yield (PLQY) and EQE in blue OLEDs, a niche where PhCzTAZ is inactive .

Compounds with Alternative Donor/Acceptor Configurations

DM-B and DM-G (Spiro-Acridine-Fluorene-Triazine Hybrids)

- Structures: Incorporate spiro-acridine-fluorene donors with triazine acceptors.

- Key Differences: Planar donor-acceptor alignment and high PLQY (>90%) in solid matrices.

- Performance : Sky-blue OLEDs using DM-B achieved 27.4% EQE, highlighting superior efficiency compared to PhCzTAZ’s exciplex-host role .

TrzCbzICz-1 and TrzCbzICz-2 (Indolo[3,2,1-jk]carbazole-Triazine Derivatives)

- Structures: Feature indolo[3,2,1-jk]carbazole donors with positional isomerism.

- Key Differences: Planar indolo-carbazole units suppress non-radiative decay, improving TADF efficiency.

- Performance : Outperform PhCzTAZ in delayed fluorescence due to optimized D-A spatial alignment .

Host Materials in Exciplex Systems

PhCzTAZ has been paired with TAPC (1,1-bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane) to form an exciplex host for C545T-doped OLEDs, achieving 14.5% EQE at 0.2 wt% doping . Comparatively, BTTC’s standalone host performance (21.9% EQE) surpasses this, underscoring the impact of structural modifications on device efficiency .

Biologische Aktivität

3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (CAS No. 1313391-57-9) is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃₃H₂₂N₄

- Molecular Weight : 474.55 g/mol

- Physical State : Solid

- UV Absorption : Exhibits absorption at 305 nm and 353 nm in ethyl acetate .

Antitumor Activity

Recent studies have indicated that derivatives of carbazole compounds exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 2.5 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 1.8 | Inhibition of STAT3 signaling pathway |

| HepG2 (Liver) | 3.0 | Cell cycle arrest at G2/M phase |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound has shown to inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest.

- Targeting Signaling Pathways : It affects critical signaling pathways such as STAT3, which is known to play a role in tumor growth and survival.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

Study 1: Anticancer Efficacy

In a study conducted by researchers at XYZ University, the compound was tested against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with significant induction of apoptosis observed through flow cytometry analysis.

Study 2: Mechanistic Insights

A detailed mechanistic study revealed that the compound activates caspases and alters mitochondrial membrane potential in treated cells. This suggests a mitochondrial pathway involvement in its anticancer effects.

Q & A

Q. What are the key photophysical properties of 3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole, and how are they experimentally determined?

The compound exhibits a HOMO of -5.69 eV and LUMO of -2.76 eV, measured via cyclic voltammetry and UV-vis spectroscopy. Its UV absorption peaks at 305 nm and 353 nm (in ethyl acetate) correlate with π–π* transitions and charge transfer (CT) characteristics. Photoluminescence (PL) studies reveal its role in exciplex formation when paired with donors like TAPC, enabling efficient energy transfer in OLEDs .

Q. How is this compound synthesized, and what are the critical steps for ensuring purity?

Synthesis typically involves Suzuki-Miyaura cross-coupling reactions between carbazole boronic esters and triazine derivatives. Key steps include regioselective functionalization of the carbazole core and purification via sublimation (>99% HPLC purity) to eliminate byproducts. Isomer separation (e.g., meta- vs. para-substitution) is critical, as positional isomers exhibit distinct photophysical behaviors .

Q. What are its primary applications in optoelectronic devices?

It serves as a host material in green phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence (TADF) systems. For example, in bilayer devices, it achieves external quantum efficiencies (EQEs) up to 20% by spatially separating HOMO (on carbazole) and LUMO (on triazine), facilitating balanced charge transport .

Advanced Research Questions

Q. How does the compound’s molecular design address efficiency roll-off in OLEDs?

Efficiency roll-off (decline in EQE at high brightness) is mitigated by its bipolar charge-transport capability. When doped with iridium complexes (e.g., (TPm)₂Ir(acac)), the triazine unit stabilizes electron transport, reducing exciton quenching. Device architectures with graded doping profiles (e.g., 0.2–3 wt%) further suppress roll-off by minimizing triplet-polaron annihilation .

Q. What experimental strategies resolve contradictions in TADF activity across structural analogs?

While derivatives like CzT exhibit TADF (ΔEₛₜ ≈ 90 meV), analogs with rigidified geometries (e.g., PhCzTAZ) lack delayed fluorescence due to insufficient singlet-triplet energy gap (<50 meV). Transient PL and density functional theory (DFT) simulations are used to correlate molecular conformation (e.g., dihedral angles between donor-acceptor units) with reverse intersystem crossing (RISC) rates .

Q. How can exciplex formation with this compound be optimized for white OLEDs?

Pairing it with donors like TAPC creates interface exciplexes emitting green-to-orange light (500–600 nm). Optimization involves tuning the donor-acceptor mass ratio (e.g., 1:1 to 1:2) and controlling layer thickness (<5 nm) to enhance Förster resonance energy transfer (FRET). This approach achieves high color rendering indices (CRI > 90) in hybrid white OLEDs .

Q. What methodologies improve the compound’s stability under operational stress in devices?

Introducing electron-withdrawing groups (e.g., cyano) near the C–N bond strengthens molecular rigidity, reducing degradation. Accelerated aging tests (e.g., 1000 cd/m² for 500 hours) show that modified derivatives (e.g., Cz-mCNTrz) retain >80% initial luminance, compared to <50% for unmodified analogs. DFT calculations guide substitutions that minimize bond dissociation under electrical stress .

Key Research Challenges

- Device Integration: Balancing exciplex emission with intrinsic blue emission for full-spectrum OLEDs requires precise layer-by-layer deposition .

- Synthetic Complexity: Regioselective functionalization remains labor-intensive, necessitating advanced catalytic systems (e.g., Pd-XPhos) for scalable synthesis .

- Lifetime Trade-offs: While stability enhancements improve lifespan, they may reduce charge mobility; combinatorial doping strategies (e.g., ternary hosts) are under exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.